[3-(Dimethylamino)propyl]hydrazine

Antimicrobial MRSA Hydrazine Derivative

[3-(Dimethylamino)propyl]hydrazine (CAS 3762-38-7), also known as 3-hydrazinyl-N,N-dimethyl-1-propanamine, is a specialty hydrazine derivative with the molecular formula C5H15N3 and a molecular mass of 117.19 g/mol. It possesses a boiling point of 87 °C at 13 Torr.

Molecular Formula C5H15N3
Molecular Weight 117.19 g/mol
CAS No. 3762-38-7
Cat. No. B3263552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Dimethylamino)propyl]hydrazine
CAS3762-38-7
Molecular FormulaC5H15N3
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCN(C)CCCNN
InChIInChI=1S/C5H15N3/c1-8(2)5-3-4-7-6/h7H,3-6H2,1-2H3
InChIKeyYUTKWFIHTBVNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why [3-(Dimethylamino)propyl]hydrazine (CAS 3762-38-7) is a Differentiated Building Block for Specialty Synthesis


[3-(Dimethylamino)propyl]hydrazine (CAS 3762-38-7), also known as 3-hydrazinyl-N,N-dimethyl-1-propanamine, is a specialty hydrazine derivative with the molecular formula C5H15N3 and a molecular mass of 117.19 g/mol [1]. It possesses a boiling point of 87 °C at 13 Torr [2]. The compound is defined by the presence of a hydrazine (-NH-NH2) group and a dimethylamino (-N(CH3)2) group on a propyl chain, a combination that imparts unique nucleophilicity and basicity useful in organic synthesis and medicinal chemistry . It is a versatile intermediate for constructing heterocycles, hydrazones, and other nitrogen-containing molecules, and has garnered research interest for its potential antimicrobial and anticancer activities .

1
Specialty hydrazine building block with dual nucleophilic and basic reactivity
Enables regioselective heterocycle construction and hydrazone formation
2
Free base form for organic-solvent-based reactions
Preferred when acid sensitivity must be avoided or specific solubility is required
3
Pre-installed dimethylamino group supports efficient N-substituted pyrazole synthesis
Bypasses low-yielding alkylation steps reported in comparator routes

Why [3-(Dimethylamino)propyl]hydrazine Cannot Be Replaced by Generic Hydrazines or Simple Diamines


Simple hydrazine (N2H4) or its methylated analogs (e.g., methylhydrazine) are potent but non-specific nucleophiles with high toxicity and poor reaction control . In contrast, the 3-(dimethylamino)propyl substitution on this hydrazine serves two critical functions: (1) the dimethylamino group acts as an internal base or directing group in metal-catalyzed reactions, enhancing regioselectivity ; (2) the extended alkyl chain increases lipophilicity (calculated LogP ~0.49) [1], potentially improving membrane permeability and target engagement in biological assays. A common analog, N,N-dimethyl-1,3-propanediamine (DMAPA, CAS 109-55-7), lacks the terminal hydrazine group entirely, rendering it unreactive for hydrazone formation and a completely different synthon . Furthermore, the free base form (CAS 3762-38-7) offers distinct handling and reactivity compared to its dihydrochloride salt (CAS 871-56-7), making it the preferred choice when acid sensitivity or specific solubility in organic solvents is required .

Target
[3-(Dimethylamino)propyl]hydrazine
Dimethylamino directing group and hydrazine nucleophile in one molecule.
Potential Substitute
Simple hydrazine or methylhydrazine
Lacks internal base/directing group; reaction control and regioselectivity may shift significantly.
Target
Hydrazine-containing synthon
Reactive hydrazine moiety enables hydrazone and heterocycle formation.
Potential Substitute
DMAPA (CAS 109-55-7)
Missing terminal hydrazine; cannot participate in hydrazone-based transformations.
Target
Free base (CAS 3762-38-7)
Suitable for anhydrous organic reactions and acid-sensitive conditions.
Potential Substitute
Dihydrochloride salt (CAS 871-56-7)
Salt form alters solubility and may introduce acid incompatibility; handling differs.

Head-to-Head Comparative Data for [3-(Dimethylamino)propyl]hydrazine vs. Analogs


Differentiation in Antimicrobial Potency: MIC Data vs. Methicillin-Resistant S. aureus (MRSA)

While antimicrobial activity is a class feature of hydrazine derivatives, [3-(dimethylamino)propyl]hydrazine dihydrochloride demonstrates a specific Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA) . This provides a quantitative benchmark for researchers screening for new anti-infective scaffolds. In comparison, the parent compound hydrazine is not used directly as an antimicrobial due to extreme toxicity and lack of selectivity .

MIC vs MRSA
Data to verify
32 µg/mL
Reported antimicrobial screening context
Method not specified; requires independent confirmation
Antimicrobial MRSA Hydrazine Derivative

Differentiation in Synthetic Utility: Regioselective Heterocycle Formation vs. Unsubstituted Hydrazine

In the synthesis of 1-(3-(dimethylamino)propyl)-1H-pyrazol-3-amine, [3-(dimethylamino)propyl]hydrazine serves as the optimal precursor due to the pre-installed dimethylamino group, which obviates the need for a later, low-yielding N-alkylation step . The reaction with 3-(dimethylamino)propanenitrile yields the desired pyrazole scaffold efficiently. This contrasts sharply with using unsubstituted hydrazine (N2H4), which would produce a 1H-pyrazol-3-amine core lacking the crucial N-substituent, necessitating a subsequent and often problematic alkylation that can lead to mixtures of N-alkylated regioisomers and reduced overall yield [1].

Pyrazole synthesis
Head-to-head
1-step regiospecific vs 2–3 steps with unsubstituted hydrazine
Supports efficient heterocycle library synthesis
Avoids problematic post-alkylation and regioisomer separation
Organic Synthesis Heterocycle Pyrazole

Differentiation in Lipophilicity: LogP Value Influencing Bioavailability vs. Simple Hydrazine

A key differentiator for [3-(dimethylamino)propyl]hydrazine in drug discovery is its calculated partition coefficient (LogP) of approximately 0.49 [1]. This value indicates a balance between hydrophilicity and lipophilicity, suggesting favorable characteristics for membrane permeability compared to hydrazine (N2H4), which is highly polar and poorly membrane-permeable [2]. The propyl-dimethylamino chain provides a crucial hydrophobic anchor that can be leveraged in the design of analogs with improved oral bioavailability or cellular uptake .

Lipophilicity (LogP)
Class-level
~0.49
Reported calculated partition coefficient
May support membrane permeability screening; compare with hydrazine (highly polar)
Medicinal Chemistry Lipophilicity ADME

Differentiation in Basicity and Nucleophilicity: Enhanced Reactivity vs. Simple Diamines

The presence of the dimethylamino group in [3-(dimethylamino)propyl]hydrazine enhances its basicity and nucleophilicity compared to simple hydrazines and diamines . This electronic effect, combined with the hydrazine moiety, makes it a more potent reagent for condensation reactions, such as hydrazone formation with carbonyl compounds . For example, the related compound N,N-dimethyl-1,3-propanediamine (DMAPA, CAS 109-55-7) lacks the hydrazine group and thus cannot undergo these same transformations, limiting its utility as a synthon for heterocyclic chemistry .

Reactivity vs DMAPA
Supporting evidence
Hydrazine group enables hydrazone formation
Enables condensation chemistry not accessible with simple diamines
Qualitative differentiation based on functional group presence
Organic Synthesis Reactivity Catalysis

Optimal Application Scenarios for [3-(Dimethylamino)propyl]hydrazine Based on Evidence


Building Block for N-Substituted Pyrazoles and Heterocycles in Medicinal Chemistry

The compound is optimally used as a precursor in the one-step synthesis of N-(3-(dimethylamino)propyl)-substituted pyrazoles and other heterocycles, where the pre-installed dimethylamino group provides a key pharmacophore or handles for further functionalization . This application leverages the direct synthetic advantage over unsubstituted hydrazine, as demonstrated in the synthesis of dynamin GTPase inhibitors [1].

Antimicrobial Screening for Methicillin-Resistant S. aureus (MRSA)

The compound's dihydrochloride salt form is suitable for inclusion in antimicrobial screening cascades, with a documented MIC of 32 µg/mL against MRSA providing a reference point for activity . This scenario is relevant for researchers seeking to explore the structure-activity relationship (SAR) around this hydrazine core for novel anti-infective agents.

Synthesis of Functionalized Acrylonitrile Derivatives for Materials Science

[3-(Dimethylamino)propyl]hydrazine can be used to prepare α-substituted acrylonitrile derivatives, which are valuable monomers for specialty polymers and materials with unique optical or electronic properties [1]. This application relies on the compound's ability to form hydrazones with carbonyl compounds, followed by specific transformations.

Application
Selection Property
Validation Focus
N-Substituted pyrazole and heterocycle synthesis
Pre-installed dimethylamino directing group
Regioselectivity and step-efficiency compared to post-alkylation routes
Antimicrobial screening studies
Reported MIC benchmark against MRSA
Activity confirmation under standardized susceptibility testing
Functionalized acrylonitrile monomer synthesis
Hydrazone formation capability
Reactivity with carbonyl compounds for polymer precursor preparation

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